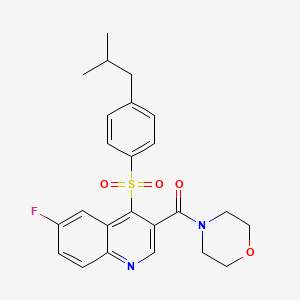

![molecular formula C19H15NO3S B2965955 2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene CAS No. 478046-79-6](/img/structure/B2965955.png)

2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

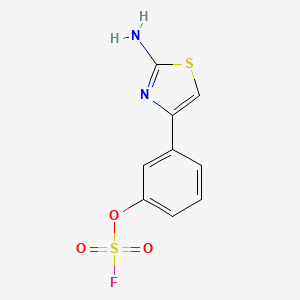

“2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene” is a chemical compound with the molecular formula C20H17NO2 . It is also known by other names such as 2- ( ( (E)- [4- (Benzyloxy)phenyl]methylidene)amino)phenol .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a carbonyl group, an amino group, and a benzyloxy group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 504.5±40.0 °C at 760 mmHg, and a flash point of 258.9±27.3 °C . It has 3 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Scientific Research Applications

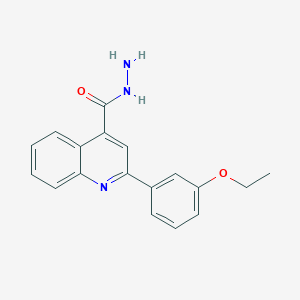

Optical Storage and Cooperative Motion in Polymers

Research has explored the synthesis and copolymerization of compounds related to 2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene, demonstrating applications in reversible optical storage. For instance, the study of azo polymers for optical storage revealed that the cooperative motion between azo and side groups like BEM (benzyl ether methacrylate) leads to significant photoinduced birefringence, suggesting potential in high-density optical data storage systems. This cooperative motion in amorphous polymers, where side groups enhance the optical properties of the polymer, points to innovative applications in materials science and engineering (Meng, Natansohn, Barrett, & Rochon, 1996).

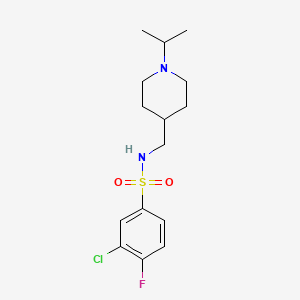

Antimicrobial Properties of Thiazole Derivatives

Thiazoles, which share a core structural similarity with the compound due to the presence of sulfur and nitrogen in the ring, have been synthesized with a variety of substituents leading to compounds with significant antimicrobial activities. This highlights the potential of structurally related compounds in the development of new antimicrobial agents. The synthesis of thiazoles and their derivatives has been shown to yield compounds with in vitro antimicrobial activity against various bacterial and fungal strains, suggesting the utility of these compounds in pharmaceutical research and development (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Electrochromic and Conducting Polymers

The synthesis of electrochromic conducting polymers through the polymerization of thiophene-based monomers, akin to the compound of interest, underscores the versatility of thiophene derivatives in electronic and optoelectronic applications. These polymers exhibit low redox switching potentials and high stability, making them suitable for applications in smart windows, displays, and other electrochromic devices. The research into bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, for example, reveals the potential for creating low-energy, high-performance electrochromic materials (Sotzing, Reynolds, & Steel, 1996).

Photovoltaic and Solar Cell Applications

Thiophene derivatives have also been investigated for their utility in polymer solar cells, where they act as electron-cascade acceptors to enhance the efficiency of the cells. The incorporation of thiophene-based compounds can lead to increased open-circuit voltages and more efficient charge transfer processes at the donor/acceptor interface, contributing to higher power conversion efficiencies in solar cell applications. This research exemplifies the role that thiophene derivatives can play in the advancement of renewable energy technologies (Cheng, Li, & Zhan, 2014).

Properties

IUPAC Name |

[(E)-(4-phenylmethoxyphenyl)methylideneamino] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c21-19(18-7-4-12-24-18)23-20-13-15-8-10-17(11-9-15)22-14-16-5-2-1-3-6-16/h1-13H,14H2/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQVSGPWNPRBFL-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NOC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/OC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

![2-[(2,5-Dimethylpyrazole-3-carbonyl)amino]acetic acid;hydrochloride](/img/structure/B2965879.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2965880.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)

![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)

![2-hydroxy-N-[(2-methylphenyl)methyl]ethane-1-sulfonamide](/img/structure/B2965885.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoline-6-carboxamide](/img/structure/B2965890.png)